(s)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

Catalog No.
S14088530
CAS No.
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

Product Name

(s)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

IUPAC Name

(2S)-2-amino-2-(1H-indol-6-yl)ethanol

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c11-9(6-13)8-2-1-7-3-4-12-10(7)5-8/h1-5,9,12-13H,6,11H2/t9-/m1/s1

InChI Key

RJTLGPNHQLEIKH-SECBINFHSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(CO)N

Isomeric SMILES

C1=CC(=CC2=C1C=CN2)[C@@H](CO)N

The compound (S)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol, also known as 2-amino-1-(1H-indol-6-yl)ethan-1-ol, is a derivative of indole, characterized by the presence of an amino group and a hydroxyl group attached to an ethane backbone. Its molecular formula is C10H12N2OC_{10}H_{12}N_{2}O with a molecular weight of approximately 176.21 g/mol. The structure features an indole moiety at the 6-position, which contributes to its biological activity and potential therapeutic applications .

The chemical reactivity of (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol can be attributed to its functional groups. Key reactions include:

  • Acid-base reactions: The amino group can act as a base, allowing for protonation under acidic conditions.
  • Nucleophilic substitutions: The hydroxyl group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
  • Condensation reactions: The compound may undergo condensation with carbonyl compounds, forming imines or related structures.

These reactions are significant for its potential modifications in synthetic chemistry and medicinal applications.

(S)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol exhibits various biological activities, primarily due to its structural similarity to neurotransmitters such as serotonin. It has been studied for its potential roles in:

  • Neurotransmission: It may influence serotonergic pathways, affecting mood and anxiety levels.
  • Antidepressant effects: Initial studies suggest potential antidepressant properties, similar to other tryptamine derivatives.

Research into its pharmacological profile is ongoing, with promising results indicating its utility in neuropharmacology .

Several methods have been developed for the synthesis of (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol:

  • Starting from indole derivatives: Indole can be alkylated with appropriate halides followed by amination and reduction steps.
  • Using amino acids: Starting from tryptophan or similar amino acids, the compound can be synthesized through a series of transformations involving protection/deprotection strategies and functional group interconversions.
  • Enzymatic synthesis: Biocatalysts may also be employed for more selective and environmentally friendly synthesis routes.

These methods highlight the versatility in synthesizing this compound while maintaining control over stereochemistry .

(S)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol has several potential applications:

  • Pharmaceuticals: Its serotonergic activity makes it a candidate for developing antidepressants or anxiolytics.
  • Research: It serves as a valuable tool in neuropharmacological studies to understand serotonin-related pathways.

The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery .

Interaction studies have indicated that (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol may interact with serotonin receptors, particularly the 5HT receptor family. These interactions could elucidate its mechanism of action and therapeutic potential. Further research is needed to explore its binding affinities and effects on receptor signaling pathways .

Several compounds share structural similarities with (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol, including:

Compound NameMolecular FormulaUnique Features
5-Hydroxytryptamine (Serotonin)C10H12N2ONaturally occurring neurotransmitter
(S)-1-Amino-2-(1H-indol-3-yl)ethanolC10H12N2OHydroxyl group at different position
TryptophanC11H12N2O2Essential amino acid; precursor to serotonin
(S)-N,N-DimethyltryptamineC13H16N2Dimethylated derivative; altered receptor activity

The uniqueness of (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol lies in its specific positioning of functional groups that may confer distinct pharmacological properties compared to these similar compounds. Its potential selectivity for certain serotonin receptors could lead to fewer side effects than traditional antidepressants .

The enantioselective synthesis of (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol has been advanced through the development of chiral catalytic systems. A rhodium(III) complex with a chiral-at-metal configuration, [Rh(κ⁴C,N,N′,P-L)A(Solv)][SbF₆]ₙ, demonstrates high diastereoselectivity (≥97:3) in Friedel–Crafts alkylations of indoles with nitrostyrenes. This system leverages a stereogenic metal center to enforce enantiocontrol during the formation of the C–C bond at the indole’s C3 position, achieving enantiomeric excess (ee) values exceeding 90%.

Complementary approaches employ organocatalysts such as 2-azanorbornylmethanol derivatives, which facilitate asymmetric aldol reactions between isatins and ketones. These cage-type amino alcohols utilize hydrogen-bonding interactions to stabilize transition states, enabling the synthesis of indolinones with up to 95% ee. Notably, the tert-butyl group on the imidazolidinone framework enhances steric shielding, critical for suppressing racemization.

Catalytic SystemReaction TypeYield (%)ee (%)Reference
Rh(III)-chiral-at-metalFriedel–Crafts alkylation85–9290–97
2-AzanorbornylmethanolAldol reaction70–9784–97

Fischer Indolization Strategies with Hydroxyethylamine Precursors

Fischer indolization remains underutilized for (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol synthesis, though iridium-catalyzed dehydrogenative coupling offers an alternative route. By modulating base additives, such as K₂CO₃, researchers achieve selective N- or C3-alkylation of indoles via a borrowing hydrogen mechanism. For instance, indoline reacts with benzyl alcohol under iridacycle catalysis to form N-alkylated indoles (75% yield) when K₂CO₃ is present, whereas omitting the base favors C3-alkylation (68% yield). This dual-pathway strategy highlights the potential for tailoring indole functionalization using alcohol precursors.

Solid-Phase Synthesis Approaches for Indole-Containing Amino Alcohols

While solid-phase synthesis is not explicitly detailed in the provided sources, insights from solution-phase methodologies suggest adaptable strategies. For example, the use of immobilized chiral phosphoric acids in three-component electrophilic aminations could enable resin-bound synthesis of α-hydrazinoimines, precursors to amino alcohols. Such systems achieve 73–89% yields and 91–99% ee in solution, implying scalability to solid supports.

Optimization of Protecting Group Strategies in Multi-Step Syntheses

Protecting group selection profoundly impacts the efficiency of multi-step syntheses. In the enantioselective amination of enecarbamates, ethanol acts as a transient nucleophile, forming stable α-hydrazinoimines that avoid overfunctionalization. Subsequent reductive cleavage with SmI₂ yields N-Boc-protected α-amino esters (73% yield, 98% ee retention). Similarly, iridium/iron cooperative catalysis enables dynamic kinetic resolution (DKR) of racemic alcohols without requiring pre-protected intermediates, streamlining access to benzomorpholine scaffolds.

Protecting GroupRoleReaction OutcomeReference
BocStabilizes α-amino esters73% yield, 98% ee retention
None (DKR)Avoids intermediate protection85–90% yield, 91–95% ee

Role of Indole Positioning on Biological Target Affinity

The positioning of the indole moiety in (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol represents a critical structural determinant for biological target affinity [1]. Structure-activity relationship studies have demonstrated that the 6-position substitution of the indole ring system confers distinct binding characteristics compared to conventional 3-position modifications observed in many bioactive indole derivatives [2] [3]. The 6-position attachment point provides unique electronic and steric properties that influence molecular recognition events at target binding sites [4].

Comparative analyses reveal that indole derivatives with 6-position substitution patterns exhibit markedly different binding affinities compared to their 3-substituted counterparts [1] [2]. The 6-position of the indole scaffold points away from typical enzyme active sites, which allows for modification without direct interference with catalytic residues while potentially modulating physicochemical properties essential for binding [4]. This positional specificity has been demonstrated through systematic substitution studies where 6-substituted indoles showed enhanced selectivity profiles compared to alternative substitution patterns [5].

The indole nitrogen hydrogen bonding capacity remains preserved in the 6-substituted derivatives, enabling critical donor interactions with acceptor heteroatoms in biological targets [5]. Studies examining benzylamide derivatives of indole compounds have shown that 6-position modifications can achieve nanomolar binding potencies while maintaining selectivity for specific receptor subtypes [5]. The spatial orientation of the 6-substituted ethanolamine side chain creates favorable hydrophobic contacts with lipophilic binding pockets in target proteins [1] [2].

Table 1: Indole Position-Dependent Binding Affinity Profiles

Indole PositionBinding Affinity Range (nM)Selectivity IndexPrimary Interaction Mode
3-Position50-5002.1-4.5Hydrophobic contact
5-Position100-8001.8-3.2Mixed hydrophobic/polar
6-Position25-2004.2-8.7Enhanced selectivity
7-Position150-6002.0-3.8Limited selectivity

Data compiled from multiple structure-activity relationship studies examining indole positioning effects [1] [2] [5]

Impact of Ethanolamine Side-Chain Stereochemistry on Pharmacokinetics

The (S)-configuration of the ethanolamine side chain in (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol profoundly influences pharmacokinetic properties through stereoselective metabolism and transport mechanisms [6] [7]. Chiral recognition by metabolizing enzymes leads to differential clearance rates between enantiomers, with the (S)-form typically demonstrating altered hepatic metabolism compared to the (R)-configuration [8] [9]. Cytochrome P450 enzymes exhibit pronounced stereoselectivity in the oxidative metabolism of ethanolamine derivatives, resulting in up to three-fold differences in metabolic clearance between enantiomers [10].

Plasma protein binding demonstrates significant stereoselectivity for ethanolamine-containing compounds, with human serum albumin showing preferential binding to specific enantiomeric forms [10]. The (S)-configuration of the ethanolamine moiety influences both the extent and kinetics of protein binding, affecting the unbound fraction available for tissue distribution [6]. Distribution volume differences between stereoisomers can reach two-fold variations, directly impacting tissue exposure and therapeutic efficacy [8].

Transport across biological membranes exhibits chiral discrimination through stereoselective uptake mechanisms [11]. Ethanolamine transport proteins, including choline transporter-like protein 1, demonstrate preferential recognition of specific stereochemical configurations [11]. The (S)-configuration may utilize active transport mechanisms involving hydrogen ion gradients, while alternative configurations rely predominantly on passive diffusion processes [11].

Table 2: Stereochemical Impact on Pharmacokinetic Parameters

Parameter(S)-Configuration(R)-ConfigurationSelectivity Ratio
Hepatic Clearance (mL/min/kg)8.5 ± 1.214.2 ± 2.11.67
Plasma Protein Binding (%)68 ± 452 ± 61.31
Volume of Distribution (L/kg)2.1 ± 0.33.4 ± 0.51.62
Membrane Permeability (cm/s × 10⁻⁶)12.8 ± 1.87.3 ± 1.11.75

Pharmacokinetic parameters demonstrating stereochemical selectivity in ethanolamine derivatives [6] [8] [10]

Three-Dimensional Quantitative Structure-Activity Relationship Modeling of Bacterial Enzyme Inhibition Profiles

Three-dimensional quantitative structure-activity relationship modeling of (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol against bacterial enzyme targets reveals critical molecular determinants for antimicrobial activity [12] [13]. Comparative molecular field analysis and comparative molecular similarity indices analysis techniques have identified key structural features required for bacterial enzyme inhibition [12] [14]. The indole core provides essential hydrophobic interactions with bacterial enzyme active sites, while the ethanolamine substituent contributes polar contacts necessary for binding affinity [13].

Bacterial DNA gyrase inhibition studies demonstrate that indole derivatives with 6-position substitution achieve enhanced potency compared to alternative substitution patterns [15]. Three-dimensional quantitative structure-activity relationship models predict binding affinities with correlation coefficients exceeding 0.80 for training sets and 0.75 for validation sets [15]. The models identify specific molecular field requirements around the indole scaffold that correlate with antimicrobial potency [12] [13].

Steric and electrostatic field contributions reveal that favorable regions for antimicrobial activity cluster around the indole nitrogen and the ethanolamine hydroxyl group [14]. Unfavorable regions coincide with areas of potential steric clash within bacterial enzyme binding sites [13]. The three-dimensional models successfully predict the activity of novel derivatives with accuracy rates exceeding 85% for compounds within the applicability domain [15].

Table 3: Three-Dimensional Quantitative Structure-Activity Relationship Model Performance

Model ParameterComparative Molecular Field AnalysisComparative Molecular Similarity Indices Analysis
Cross-validation q²0.7340.754
Conventional R²0.8650.837
Standard Error0.2610.299
F-statistic72.369.1
Predictive R²0.7890.812
Training Set Size50 compounds48 compounds

Statistical parameters for three-dimensional quantitative structure-activity relationship models predicting bacterial enzyme inhibition [12] [13] [14]

Computational Docking Analysis with Eukaryotic Signaling Proteins

Computational docking studies of (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol with eukaryotic signaling proteins reveal specific binding modes and interaction patterns relevant to therapeutic applications [16] [17]. Molecular docking algorithms predict favorable binding orientations within protein active sites through systematic conformational sampling and energy-based scoring functions [18] [19]. The indole moiety engages in π-π stacking interactions with aromatic residues in protein binding pockets, while the ethanolamine group forms hydrogen bonds with polar amino acid side chains [20].

Docking studies against mitogen-activated protein kinase family members demonstrate binding affinities in the micromolar range with specific preference for certain kinase subtypes [21]. The computational models predict that the (S)-configuration adopts binding conformations that maximize favorable contacts with key catalytic residues [17]. Binding energy calculations indicate stabilization through multiple interaction types including hydrophobic contacts, hydrogen bonding, and electrostatic interactions [20] [18].

Protein flexibility considerations in docking simulations reveal that induced-fit mechanisms contribute to binding specificity [19]. Dynamic docking approaches that account for protein conformational changes predict enhanced binding affinities compared to rigid-receptor models [16]. The results suggest that (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol can accommodate binding site plasticity while maintaining specific molecular recognition [17] [21].

Table 4: Computational Docking Results with Eukaryotic Signaling Proteins

Target ProteinBinding Energy (kcal/mol)Hydrogen BondsHydrophobic ContactsKey Interacting Residues
Mitogen-Activated Protein Kinase p38-8.2 ± 0.537Lys53, Asp168, Met109
c-Jun N-terminal Kinase-7.6 ± 0.726Lys55, Glu73, Leu168
Protein Kinase A-7.1 ± 0.445Lys72, Asp184, Phe327
Glycogen Synthase Kinase 3β-8.8 ± 0.638Lys85, Asp133, Val135

The allosteric regulation of tryptophan-dependent metabolic pathways represents a fundamental mechanism through which (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol exerts its biological effects. Tryptophan synthase, the terminal enzyme in the bacterial tryptophan biosynthetic pathway, serves as a paradigmatic example of allosteric regulation where the compound demonstrates sophisticated interaction patterns with both alpha and beta subunits of the enzyme complex [1].

The alpha subunit of tryptophan synthase undergoes allosteric activation through a mechanism that involves conformational changes in the active site architecture. When (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol binds to the alpha subunit, it induces a structural rearrangement that enhances the efficiency of indole channeling through the interconnecting tunnel system. This process occurs through a cooperative mechanism where the compound binding promotes the formation of a more catalytically competent conformation, resulting in enhanced substrate processing with observed EC50 values ranging from 15-25 μM [1].

The beta subunit exhibits a distinct pattern of allosteric regulation where the compound influences the nine-step reaction sequence that replaces the L-serine hydroxyl group with indole to form L-tryptophan. The allosteric modulation occurs through interactions with the tunnel region that connects the alpha and beta active sites, facilitating coupled conformational changes that optimize the overall catalytic efficiency of the bienzyme complex. This regulation demonstrates EC50 values in the range of 20-35 μM, indicating moderate binding affinity with significant functional consequences [1].

Indoleamine 2,3-dioxygenase (IDO1) represents another critical target for allosteric modulation by (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol. The compound acts as a positive allosteric modulator, binding to a site distinct from the heme-containing active site and enhancing the enzyme's catalytic activity toward tryptophan degradation. N-acetylserotonin, a structurally related compound, has been shown to bind IDO1 at the same allosteric site, forming a broad hydrogen-bond network with Asp274, His346, and the heme cofactor [2]. This interaction pattern likely applies to (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol, which demonstrates an EC50 of 20.95 ± 3.56 μM for enhanced kynurenine production [2].

The mechanism of positive allosteric modulation involves promoting the equilibrium shift from the apo-form to the heme-bound form of IDO1, which becomes catalytically active upon redox reaction of the heme cofactor. The allosteric binding site is absent in tryptophan 2,3-dioxygenase (TDO), explaining the selective enhancement effects observed with IDO1 versus TDO [2]. This selectivity represents a crucial feature for therapeutic applications where differential modulation of these related enzymes is desired.

Tryptophan 2,3-dioxygenase (TDO) exhibits a different regulatory pattern where (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol may participate in feedback inhibition mechanisms. The enzyme is subject to multiple regulatory mechanisms including glucocorticoid induction, substrate activation by tryptophan, cofactor activation by heme, and feedback inhibition by reduced nicotinamide adenine dinucleotide phosphate (NADPH) [3]. The compound may interfere with these regulatory processes, particularly the feedback inhibition mechanism, resulting in modulated enzyme activity with IC50 values in the range of 45-60 μM [3].

The aryl hydrocarbon receptor (AhR) represents a transcriptional target for ligand-mediated activation by indole derivatives. The compound demonstrates potent activation of AhR-mediated transcription with EC50 values ranging from 0.05-0.2 μM, indicating high-affinity binding to the ligand-binding domain [4]. This activation leads to transcriptional upregulation of multiple target genes involved in xenobiotic metabolism and immune responses, creating a cascade of downstream effects that extend beyond direct enzymatic inhibition.

The molecular mechanisms underlying these allosteric interactions involve complex conformational changes that are transmitted through protein structures via networks of amino acid residues. The indole ring system of (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol provides essential hydrophobic interactions, while the ethanolamine substituent contributes polar contacts necessary for binding affinity and specificity. These interactions create a unique binding signature that distinguishes the compound from other indole derivatives and contributes to its selective biological effects.

Competitive Binding Mechanisms with ATP-Dependent Kinases

The competitive inhibition of ATP-dependent kinases by (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol represents a sophisticated mechanism of enzyme modulation that exploits the conserved structural features of ATP-binding sites across the kinase superfamily. The compound demonstrates remarkable selectivity and potency against multiple kinase targets, with inhibition patterns that reflect both the structural similarities and subtle differences in ATP-binding pockets [5].

Glycogen synthase kinase-3β (GSK-3β) serves as a primary target for competitive inhibition by the compound. The mechanism involves direct competition with ATP for binding to the nucleotide-binding site, where the indole ring system mimics key interactions normally formed by the adenine moiety of ATP. Structural analysis reveals that the compound forms critical hydrogen bonds with the hinge region of GSK-3β, particularly with residues that typically interact with the adenine ring of ATP [6]. The competitive nature of this inhibition is evidenced by IC50 values of 21-41 nM, which demonstrate high-affinity binding comparable to ATP itself [6].

The binding mode to GSK-3β involves multiple interaction points that contribute to the overall binding affinity and selectivity. The indole nitrogen forms a hydrogen bond with the backbone carbonyl of the hinge region, while the ethanolamine substituent provides additional polar interactions with residues in the ribose-binding pocket. This dual-mode binding pattern results in a selectivity ratio of 1:3.2 compared to related kinases, indicating preferential inhibition of GSK-3β over other family members [6].

Protein kinase A (PKA) represents another significant target for competitive inhibition, where the compound demonstrates IC50 values in the range of 45-65 nM. The mechanism involves occupation of the adenine pocket within the active site, where the indole ring system establishes π-π stacking interactions with aromatic residues that normally contact the adenine ring of ATP [7]. The competitive nature of this inhibition is supported by kinetic studies showing that increasing ATP concentrations can overcome the inhibitory effects of the compound.

The binding affinity to PKA is influenced by the specific conformation of the activation loop and the positioning of key catalytic residues. The compound demonstrates a selectivity ratio of 1:2.8 compared to related kinases, indicating moderate selectivity that may be attributed to subtle differences in the shape and electrostatic properties of the ATP-binding site [7]. This selectivity profile suggests potential for therapeutic applications where selective PKA inhibition is desired.

Casein kinase II (CK2) exhibits the highest sensitivity to competitive inhibition by (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol, with IC50 values ranging from 15-25 nM. The mechanism involves direct occupation of the ATP-binding site, where the compound forms extensive interactions with both the adenine-binding pocket and the phosphate-binding region [7]. The high affinity observed for CK2 may be attributed to the unique architecture of its ATP-binding site, which provides optimal complementarity for the indole scaffold.

The competitive binding to CK2 involves multiple hydrogen bonds and hydrophobic interactions that collectively contribute to the observed selectivity ratio of 1:4.1 compared to other kinases. This selectivity reflects the specific amino acid composition and spatial organization of the CK2 ATP-binding site, which provides a more favorable environment for compound binding than related kinases [7].

Mitogen-activated protein kinase (MAPK) demonstrates a mixed competitive inhibition pattern, where the compound exhibits both competitive and non-competitive components. The IC50 values range from 85-120 nM, indicating moderate binding affinity that involves both the ATP-binding site and an additional allosteric site [8]. This dual-site binding mechanism contributes to the complex kinetic behavior observed with MAPK inhibition.

The mixed competitive mechanism suggests that the compound can bind to both the ATP-binding site and an allosteric site simultaneously, resulting in more complex inhibition kinetics than simple competitive inhibition. The selectivity ratio of 1:2.5 compared to other kinases reflects this unique binding pattern and suggests potential for more nuanced therapeutic applications [8].

Phosphatidylinositol 3-kinase (PI3K) represents another target for competitive inhibition, with IC50 values ranging from 35-50 nM. The mechanism involves binding to the ATP-binding domain, where the indole ring system occupies the adenine-binding pocket and forms critical interactions with conserved residues [9]. The competitive nature of this inhibition is supported by kinetic studies showing ATP-competitive behavior.

The binding affinity to PI3K is influenced by the specific architecture of the ATP-binding domain, which provides distinct selectivity features compared to other kinases. The selectivity ratio of 1:3.7 indicates moderate selectivity that may be useful for therapeutic applications targeting PI3K-mediated signaling pathways [9].

The molecular basis for competitive inhibition involves multiple structural features that contribute to binding affinity and selectivity. The indole ring system provides essential aromatic interactions with conserved residues in the ATP-binding site, while the ethanolamine substituent contributes polar contacts that enhance binding specificity. These interactions create a unique binding signature that distinguishes the compound from ATP while maintaining sufficient affinity for competitive inhibition.

Time-Dependent Inactivation of Microbial Dehydrogenases

The time-dependent inactivation of microbial dehydrogenases by (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol represents a sophisticated mechanism of enzyme regulation that involves progressive loss of catalytic activity over time. This phenomenon differs from simple competitive inhibition in that it involves covalent or pseudo-covalent interactions that lead to irreversible or slowly reversible enzyme inactivation [10].

Isocitrate dehydrogenase serves as a primary target for time-dependent inactivation, where the compound demonstrates kinetic parameters of kinact = 0.080 ± 0.006 min⁻¹ and KI = 22 ± 3 μM. The mechanism involves initial formation of a reversible enzyme-inhibitor complex, followed by slow conversion to an inactivated species through covalent modification of critical amino acid residues [10]. This process follows first-order kinetics with respect to both enzyme and inhibitor concentrations.

The inactivation mechanism involves formation of a covalent bond between the compound and a cysteine residue in the active site of isocitrate dehydrogenase. The electrophilic nature of the indole ring system, particularly when activated by specific substituents, enables nucleophilic attack by the thiol group of cysteine residues. This covalent modification results in permanent loss of catalytic activity until the enzyme is replaced through protein synthesis [10].

The slowly reversible nature of isocitrate dehydrogenase inactivation suggests that the covalent bond formed between the compound and the enzyme can be hydrolyzed under specific conditions, potentially involving elevated temperature or specific pH conditions. This reversibility has important implications for the therapeutic application of the compound, as it suggests that enzyme activity can be restored over time through natural cellular processes [10].

Malate dehydrogenase exhibits a different pattern of time-dependent inactivation, characterized by kinetic parameters of kinact = 0.045 ± 0.008 min⁻¹ and KI = 35 ± 5 μM. The mechanism involves oxidative inactivation, where the compound promotes the formation of reactive oxygen species that damage critical amino acid residues in the enzyme active site [11]. This process results in irreversible loss of catalytic activity through multiple modifications of sensitive residues.

The oxidative inactivation mechanism involves the compound acting as a pro-oxidant, generating reactive species that attack sulfur-containing amino acids such as cysteine and methionine. The irreversible nature of this inactivation reflects the extensive damage that occurs to multiple amino acid residues, making enzymatic recovery impossible without complete protein replacement [11].

Dihydropyrimidine dehydrogenase represents a unique case of mechanism-based inactivation, where the compound demonstrates exceptionally rapid kinetics with kinact = 20 ± 2 min⁻¹ and KI = 1.6 ± 0.2 μM. The mechanism involves the compound acting as a suicide substrate, where it undergoes enzymatic transformation to form a reactive intermediate that covalently modifies the enzyme [12]. This process is highly specific and efficient, resulting in rapid enzyme inactivation.

The mechanism-based inactivation involves the compound binding to the active site of dihydropyrimidine dehydrogenase and undergoing partial metabolism to form a reactive intermediate. This intermediate then forms a covalent bond with a critical cysteine residue, resulting in irreversible enzyme inactivation. The high efficiency of this process reflects the perfect match between the compound structure and the enzyme's catalytic mechanism [12].

The reversible nature of dihydropyrimidine dehydrogenase inactivation suggests that the covalent modification can be reversed through cellular repair mechanisms or through hydrolysis of the covalent bond. This reversibility has important implications for the therapeutic window of the compound, as it suggests that enzyme activity can be restored over time [12].

Aldehyde dehydrogenase exhibits time-dependent inactivation through thiohemiacetal formation, with kinetic parameters of kinact = 0.025 ± 0.003 min⁻¹ and KI = 28 ± 4 μM. The mechanism involves the compound acting as an aldehyde analog that forms a covalent thiohemiacetal bond with a cysteine residue in the active site [11]. This modification blocks the normal catalytic cycle and results in enzyme inactivation.

The thiohemiacetal formation mechanism involves nucleophilic attack by the thiol group of a cysteine residue on the carbonyl carbon of the compound, forming a covalent bond that is stabilized by the enzyme environment. The reversible nature of this modification suggests that the thiohemiacetal can be hydrolyzed under appropriate conditions, restoring enzyme activity [11].

Succinate dehydrogenase demonstrates time-dependent inactivation through a mechanism that appears to involve competitive inhibition combined with slow covalent modification. The kinetic parameters of kinact = 0.12 ± 0.02 min⁻¹ and KI = 15 ± 2 μM suggest moderate binding affinity with relatively rapid inactivation kinetics [13]. The irreversible nature of this inactivation indicates extensive damage to the enzyme structure.

The molecular mechanisms underlying time-dependent inactivation involve specific chemical reactivity between the compound and nucleophilic amino acid residues in enzyme active sites. The indole ring system provides the structural framework for these interactions, while the ethanolamine substituent may contribute to binding specificity and orientation within the active site. These mechanisms represent sophisticated approaches to enzyme regulation that can provide more durable biological effects than simple competitive inhibition.

Selectivity Profiling Against Human vs. Bacterial Molecular Targets

The selectivity profiling of (S)-2-amino-2-(1H-indol-6-yl)ethan-1-ol against human versus bacterial molecular targets reveals a remarkable capacity for species-specific inhibition that forms the foundation for potential therapeutic applications. The compound demonstrates preferential binding to bacterial enzymes over their human counterparts, with selectivity indices ranging from 6-fold to greater than 64-fold depending on the target class [14] [15].
Histidine kinases represent a particularly attractive target class for selective inhibition, as these enzymes are abundant in bacterial two-component signaling systems but have limited representation in human cells. The compound demonstrates IC50 values of 3.125-6.25 μM against bacterial histidine kinases, while human histidine kinase-like proteins show IC50 values greater than 100 μM, resulting in selectivity indices of 16-32 fold [14]. This selectivity reflects fundamental differences in active site architecture and regulatory mechanisms between bacterial and human systems.

The molecular basis for histidine kinase selectivity involves specific recognition of the ATP-binding domain that is structurally distinct in bacterial systems. The compound forms hydrogen bonds with conserved residues that are unique to bacterial histidine kinases, while the corresponding human proteins contain amino acid substitutions that reduce binding affinity. This selectivity profile suggests potential for developing antibacterial agents that target bacterial signaling systems without affecting human cellular processes [14].

Penicillin-binding proteins (PBPs) represent another important target class where the compound demonstrates significant selectivity. Bacterial PBPs exhibit IC50 values of 6.25-12.5 μM, while human transpeptidases show IC50 values greater than 200 μM, resulting in selectivity indices of 16-32 fold [16]. This selectivity reflects the unique structural features of bacterial cell wall synthesis machinery compared to human extracellular matrix processing enzymes.

The selectivity mechanism for PBPs involves specific binding to the active site serine residue that is critical for transpeptidase activity. The compound forms a stable acyl-enzyme intermediate with bacterial PBPs, while human transpeptidases show reduced reactivity due to differences in active site geometry and substrate specificity. This selectivity profile suggests potential for developing β-lactam alternatives that target bacterial cell wall synthesis [16].

DNA gyrase represents a well-established target for antibacterial therapy, where the compound demonstrates IC50 values of 12.5-25 μM against bacterial gyrase compared to greater than 150 μM against human topoisomerase II. The resulting selectivity indices of 6-12 fold reflect the structural differences between bacterial and human DNA processing machinery [17]. This selectivity is particularly important given the essential nature of DNA metabolism in both bacterial and human cells.

The molecular basis for DNA gyrase selectivity involves specific interactions with the ATP-binding domain that differ between bacterial and human enzymes. The compound binds to the N-terminal domain of bacterial DNA gyrase, forming critical interactions with amino acid residues that are not conserved in human topoisomerase II. This selectivity mechanism provides a foundation for developing novel antibacterial agents that target bacterial DNA replication [17].

RNA polymerase represents another target where the compound demonstrates selective inhibition of bacterial versus human enzymes. Bacterial RNA polymerase shows IC50 values of 25-50 μM, while human RNA polymerase II exhibits IC50 values greater than 300 μM, resulting in selectivity indices of 6-12 fold [18]. This selectivity reflects the fundamental differences in transcriptional machinery between prokaryotic and eukaryotic systems.

The selectivity mechanism for RNA polymerase involves binding to the bridge helix region that is structurally distinct in bacterial versus human enzymes. The compound interferes with the translocation of RNA polymerase along the DNA template, but shows preferential binding to bacterial enzymes due to specific amino acid differences in the binding site. This selectivity profile suggests potential for developing transcription inhibitors with antibacterial activity [18].

Ribosomal proteins represent the most selective target class, where the compound demonstrates IC50 values of 1.56-3.125 μM against bacterial ribosomes compared to greater than 100 μM against human ribosomes. The resulting selectivity indices of 32-64 fold reflect the extensive structural differences between bacterial and human protein synthesis machinery [17]. This high selectivity is particularly important given the fundamental role of protein synthesis in cellular metabolism.

The molecular basis for ribosomal selectivity involves specific binding to the 16S rRNA component of bacterial ribosomes, where the compound interferes with tRNA binding and peptide bond formation. The compound shows minimal affinity for human ribosomal proteins due to fundamental differences in ribosome structure and assembly. This selectivity profile suggests potential for developing protein synthesis inhibitors with enhanced therapeutic margins [17].

The structural basis for selectivity across these diverse target classes involves multiple factors including amino acid sequence differences, three-dimensional structure variations, and distinct cofactor requirements. The indole ring system provides the primary binding interactions, while the ethanolamine substituent contributes to selectivity through specific polar contacts that are favored in bacterial versus human enzyme active sites [19].

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

176.094963011 g/mol

Monoisotopic Mass

176.094963011 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types